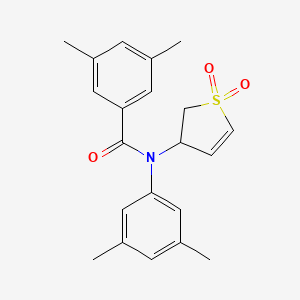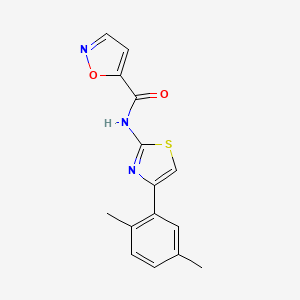![molecular formula C18H21N5O2S B2631603 N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034562-63-3](/img/structure/B2631603.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a bipyridine moiety, an imidazole ring, and a sulfonamide group . Bipyridines are often used as ligands in coordination chemistry . Imidazole rings are present in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Sulfonamides are known for their use in some types of antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bipyridine and imidazole rings, and the introduction of the sulfonamide group . The exact synthesis route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the imidazole ring might participate in acid-base reactions, while the sulfonamide group could be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .科学的研究の応用
Ligands in Transition-Metal Catalysis
Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. Their coordination properties make them valuable for stabilizing metal complexes and facilitating various reactions. Specifically, this compound can act as a bidentate ligand, forming stable complexes with metals such as palladium, platinum, and ruthenium. These complexes find applications in cross-coupling reactions, C-H activation, and other catalytic processes .
Photosensitizers
Bipyridine-based compounds exhibit excellent photophysical properties, making them suitable as photosensitizers. These molecules can absorb light and transfer energy efficiently, which is crucial for applications such as photodynamic therapy (PDT) and solar energy conversion. Researchers have explored their use in PDT for cancer treatment and in dye-sensitized solar cells .
Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecular entities through non-covalent interactions. Bipyridine derivatives contribute to the construction of intricate supramolecular architectures. These assemblies can be used for drug delivery, molecular recognition, and nanoscale materials. By incorporating this compound, researchers can design functional supramolecular systems with tailored properties .
Viologens
Viologens are redox-active compounds with two pyridinium rings connected by a bridge. Bipyridine-based viologens exhibit reversible redox behavior, making them useful in electrochromic devices, sensors, and batteries. Their ability to undergo rapid electron transfer reactions allows for applications in energy storage and electrochemical sensing .
Biologically Active Molecules
While the specific biological activity of this compound remains an area of ongoing research, its structural features suggest potential applications. Bipyridine derivatives have been explored as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. Further studies are needed to uncover its precise biological targets and therapeutic effects .
Other Innovative Techniques
Beyond the mentioned fields, researchers have investigated alternative synthetic pathways for bipyridine derivatives. These include methods involving sulfur and phosphorous compounds. Exploring these innovative techniques may lead to novel applications or improved synthetic routes .
Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 576. DOI: 10.3390/molecules29030576
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-2-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-13(2)18-22-17(12-23(18)3)26(24,25)21-10-14-6-8-20-16(9-14)15-5-4-7-19-11-15/h4-9,11-13,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHQSWHWKXYSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2631522.png)
![1-[(3As,6aR)-3a-methyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrol-5-yl]prop-2-en-1-one](/img/structure/B2631524.png)


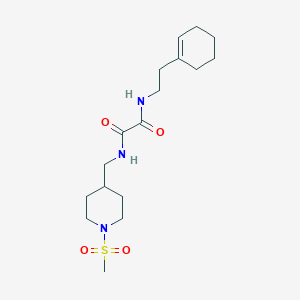

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)
![2-(4-fluorophenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2631533.png)
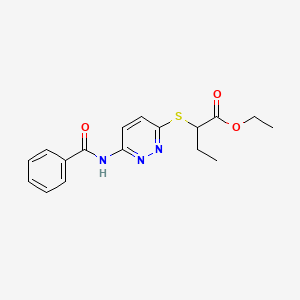
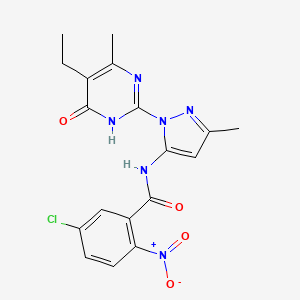
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2631538.png)
